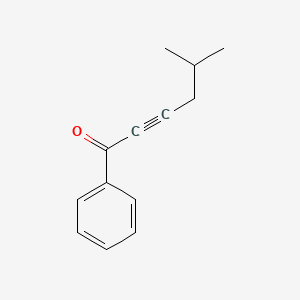
5-Methyl-1-phenylhex-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-phenylhex-2-yn-1-one is an organic compound with the molecular formula C12H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a phenyl group attached to a hexynone backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylhex-2-yn-1-one typically involves the reaction of 1-phenyl-1-pentyne with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-phenylhex-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-phenylhex-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-phenylhex-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. Its unique structure allows it to bind to active sites of proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylhex-2-yn-1-one: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1-phenylpent-2-yn-1-one: Similar structure but has a shorter carbon chain.
Uniqueness
5-Methyl-1-phenylhex-2-yn-1-one is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
65236-44-4 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-methyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C13H14O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,7H2,1-2H3 |
InChI-Schlüssel |
ZRWWELVTRXFRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC#CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)

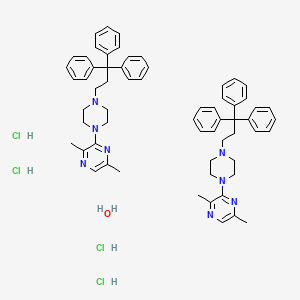
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)

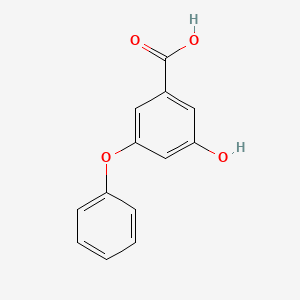


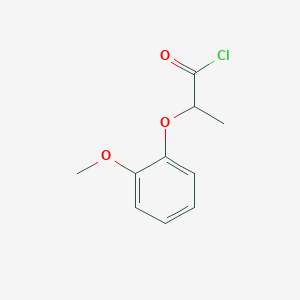
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

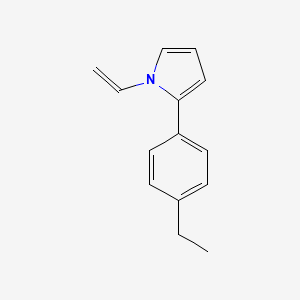
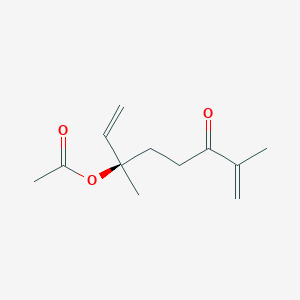
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
